molecular formula C14H16ClN3O2S B284569 N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide

Cat. No. B284569
M. Wt: 325.8 g/mol
InChI Key: VXGYMJDEIMGJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide, also known as BTCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical research. BTCA is a synthetic compound that belongs to the class of thiadiazole derivatives and has been shown to possess a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide is not fully understood, but it is believed to act through multiple pathways. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. It also exhibits antioxidant activity and has been shown to scavenge free radicals and protect against oxidative stress.
Biochemical and Physiological Effects
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide has also been shown to possess antitumor properties and has been investigated for its potential use in cancer treatment. Additionally, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide has been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide is its wide range of potential applications in various fields, including medical research. It is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide is its limited solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide's antitumor properties make it a promising candidate for cancer treatment. Further research is needed to fully understand the mechanisms of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide and its potential applications in various fields.

Synthesis Methods

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide involves the reaction of 2-chlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then reacted with butylamine to yield the final product, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide.

Scientific Research Applications

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide has been extensively studied for its potential applications in various fields, including medical research. It has been shown to possess antimicrobial, antifungal, and antitumor properties. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide has also been investigated for its potential use as a neuroprotective agent, as it has been shown to protect neurons against oxidative stress and apoptosis.

properties

Molecular Formula

C14H16ClN3O2S

Molecular Weight

325.8 g/mol

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide

InChI

InChI=1S/C14H16ClN3O2S/c1-2-3-8-13-17-18-14(21-13)16-12(19)9-20-11-7-5-4-6-10(11)15/h4-7H,2-3,8-9H2,1H3,(H,16,18,19)

InChI Key

VXGYMJDEIMGJSJ-UHFFFAOYSA-N

SMILES

CCCCC1=NN=C(S1)NC(=O)COC2=CC=CC=C2Cl

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

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